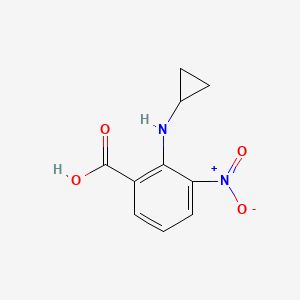

2-(Cyclopropylamino)-3-nitrobenzoic acid

Beschreibung

2-(Cyclopropylamino)-3-nitrobenzoic acid (C₁₀H₁₀N₂O₄, MW: 222.20) is a nitro-substituted benzoic acid derivative featuring a cyclopropylamine group at the 2-position and a nitro group at the 3-position of the aromatic ring. Its IUPAC name is 2-(cyclopropylamino)-3-nitrobenzoic acid (CAS: Not explicitly listed in evidence; synonyms include SCHEMBL2503345 and HTQFQAZNDZWTQI-UHFFFAOYSA-N ). The compound exhibits moderate polarity due to the nitro and carboxylic acid groups, influencing its solubility and reactivity. Safety data indicate hazards such as acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) .

Eigenschaften

IUPAC Name |

2-(cyclopropylamino)-3-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c13-10(14)7-2-1-3-8(12(15)16)9(7)11-6-4-5-6/h1-3,6,11H,4-5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTQFQAZNDZWTQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C(C=CC=C2[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylamino)-3-nitrobenzoic acid typically involves the nitration of a benzoic acid derivative followed by the introduction of the cyclopropylamino group. One common method starts with 3-nitrobenzoic acid, which undergoes a nucleophilic substitution reaction with cyclopropylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 50-60°C to ensure optimal yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Cyclopropylamino)-3-nitrobenzoic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acid catalysts.

Oxidation: The compound can be oxidized under strong oxidative conditions, although this is less common due to the stability of the nitro group.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Alcohols with sulfuric acid as a catalyst for esterification.

Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed:

Reduction: 2-(Cyclopropylamino)-3-aminobenzoic acid.

Substitution: Esters of 2-(Cyclopropylamino)-3-nitrobenzoic acid.

Oxidation: Various oxidized derivatives depending on the conditions used.

Wissenschaftliche Forschungsanwendungen

2-(Cyclopropylamino)-3-nitrobenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its structural features.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(Cyclopropylamino)-3-nitrobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the cyclopropylamino group can enhance binding affinity to certain molecular targets.

Vergleich Mit ähnlichen Verbindungen

Positional Isomer: 4-(Cyclopropylamino)-3-nitrobenzoic Acid

- Molecular Formula : C₁₀H₁₀N₂O₄ (MW: 222.20) .

- Key Differences: The cyclopropylamino group is at the 4-position instead of the 2-position.

- Safety Profile : Similar hazard statements (H302, H315, etc.) to the 2-isomer .

- Implications : Positional isomerism alters electronic distribution and steric interactions, affecting binding affinity to biological targets.

Functional Group Variant: 2-[(Cyclopropylcarbonyl)amino]-3-methylbenzoic Acid

- Molecular Formula: C₁₂H₁₃NO₃ (MW: 219.24) .

- Key Differences : The cyclopropyl group is part of an amide (carbonyl-linked) rather than a primary amine.

- Physicochemical Impact: Reduced hydrogen-bond donor capacity (1 vs. 2 in the target compound), likely enhancing metabolic stability .

- Applications : Intermediate in pharmaceutical synthesis (e.g., HR369997), indicating utility in drug design .

Halogen-Substituted Analog: 2-(Cyclopropylamino)-3-fluorobenzoic Acid

- Molecular Formula: C₁₀H₉FNO₂ (MW: 206.19) .

- Key Differences : Fluorine replaces the nitro group.

- Electronic Effects : Fluorine’s electron-withdrawing nature is weaker than nitro, reducing the benzoic acid’s acidity (pKa ~3.1 vs. ~1.5 for nitro-substituted analogs).

- Commercial Availability : Supplied by 2 vendors, unlike the target compound (0 suppliers) .

Aliphatic Chain Derivative: 2-(Cyclopropylamino)-3-phenylpropanoic Acid

- Molecular Formula: C₁₂H₁₅NO₂ (MW: 205.26) .

- Key Differences: A phenylpropanoic acid backbone replaces the nitrobenzoic acid structure.

- Lipophilicity : Higher logP due to the phenyl group, enhancing membrane permeability but reducing aqueous solubility .

Comparative Data Table

Key Research Findings

Positional Isomerism: The 4-isomer (4-cyclopropylamino) shows higher integration into pharmacological databases (e.g., ChEMBL), suggesting enhanced bioactivity compared to the 2-isomer .

Nitro Group Impact : The 3-nitro group in the target compound increases acidity and reactivity, making it more susceptible to reduction or nucleophilic substitution than fluorine or methyl analogs .

Synthetic Challenges : The target compound’s lack of commercial suppliers (vs. 2 suppliers for the 3-fluoro analog) highlights synthetic complexity or instability .

Safety Profiles : All nitro- and cyclopropylamine-containing analogs share similar hazards (oral toxicity, irritation), necessitating stringent handling protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.